molecular formula C24H20O5 B2761599 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 858765-48-7

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2761599
CAS No.: 858765-48-7
M. Wt: 388.419
InChI Key: KNEFCCRVNNMWJN-UHFFFAOYSA-N
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Description

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
  • 7-(benzyloxy)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one
  • 7-(benzyloxy)-3-(2-hydroxyphenoxy)-2-methyl-4H-chromen-4-one

Uniqueness

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both benzyloxy and methoxyphenoxy groups enhances its potential as a multifunctional molecule in various applications .

Biological Activity

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one, a synthetic organic compound within the chromenone family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various research findings and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The primary steps include:

  • Formation of the Chromenone Core : This is achieved through cyclization reactions involving salicylaldehyde derivatives and acetophenone derivatives.
  • Introduction of Substituents : The benzyloxy and methoxyphenoxy groups are introduced via nucleophilic substitution reactions.

The compound's molecular formula is C24H20O5C_{24}H_{20}O_{5} with a molecular weight of approximately 388.41 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), both crucial in inflammatory pathways. This inhibition can lead to reduced inflammatory responses .
  • Signal Transduction Modulation : The compound modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and apoptosis .

Therapeutic Applications

Research indicates that this compound exhibits potential in various therapeutic areas:

  • Anti-inflammatory Effects : Studies have shown that the compound can significantly reduce inflammation markers in cellular models.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

  • Anti-inflammatory Studies : In vitro studies have revealed that this compound significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism involves the downregulation of NF-kB signaling pathways .
  • Anticancer Research : A study examined the compound's effects on breast cancer cell lines, showing that it induces apoptosis through mitochondrial pathways. The analysis indicated that treated cells exhibited increased levels of apoptotic markers such as caspase-3 activation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructureBiological Activity
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-oneSimilar core with hydroxyl groupModerate anti-inflammatory
7-(benzyloxy)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-oneDifferent phenoxy substitutionLower anticancer activity

The substitution pattern in this compound enhances its biological activity, making it a multifunctional molecule .

Properties

IUPAC Name

3-(2-methoxyphenoxy)-2-methyl-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-16-24(29-21-11-7-6-10-20(21)26-2)23(25)19-13-12-18(14-22(19)28-16)27-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFCCRVNNMWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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